6-Bromopyridazin-4-ol
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Overview
Description
6-Bromopyridazin-4-ol is a heterocyclic compound with the molecular formula C4H3BrN2O It is a derivative of pyridazine, where a bromine atom is substituted at the 6th position and a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyridazin-4-ol typically involves the bromination of pyridazin-4-ol. One common method is the reaction of pyridazin-4-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromopyridazin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted pyridazines depending on the nucleophile used.
Oxidation: Products include pyridazin-4-one derivatives.
Reduction: Products include reduced forms of pyridazine derivatives.
Scientific Research Applications
6-Bromopyridazin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromopyridazin-4-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the expression of inflammatory mediators such as prostaglandins and cytokines.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridine: Similar in structure but lacks the hydroxyl group at the 4th position.
6-Chloropyridazin-4-ol: Similar but with a chlorine atom instead of bromine.
Pyridazin-4-ol: The parent compound without any halogen substitution.
Uniqueness
6-Bromopyridazin-4-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C4H3BrN2O |
---|---|
Molecular Weight |
174.98 g/mol |
IUPAC Name |
6-bromo-1H-pyridazin-4-one |
InChI |
InChI=1S/C4H3BrN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8) |
InChI Key |
XBWALFUMZSGKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=CC1=O)Br |
Origin of Product |
United States |
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